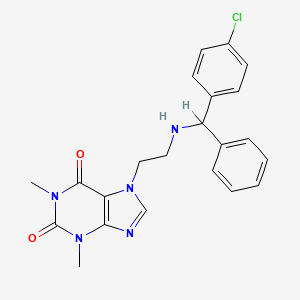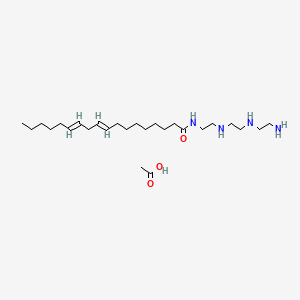![molecular formula C14H22N2O10 B12689604 N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] CAS No. 95046-23-4](/img/structure/B12689604.png)
N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le bis[N-(carboxymethyl)glycine] de N,N'-[1,4-dioxane-2,5-diylbis(méthylène)] est un composé organique complexe présentant une structure unique comprenant un cycle dioxane et des motifs glycine. Ce composé est reconnu pour ses applications polyvalentes dans divers domaines scientifiques, notamment la chimie, la biologie, la médecine et l'industrie.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du bis[N-(carboxymethyl)glycine] de N,N'-[1,4-dioxane-2,5-diylbis(méthylène)] implique généralement la réaction du 1,4-dioxane-2,5-diméthanol avec des dérivés de glycine dans des conditions contrôlées. La réaction est généralement réalisée en présence d'un catalyseur et dans des conditions spécifiques de température et de pression afin de garantir la formation du produit souhaité.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer une synthèse à grande échelle utilisant des réacteurs automatisés et des systèmes à flux continu. Le processus est optimisé pour un rendement et une pureté élevés, avec des mesures strictes de contrôle de la qualité en place pour garantir la cohérence et la sécurité.
Analyse Des Réactions Chimiques
Types de réactions
Le bis[N-(carboxymethyl)glycine] de N,N'-[1,4-dioxane-2,5-diylbis(méthylène)] peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation de dérivés oxydés.
Réduction : Des réactions de réduction peuvent être réalisées à l'aide d'agents réducteurs pour modifier les groupes fonctionnels au sein de la molécule.
Substitution : Le composé peut participer à des réactions de substitution où des atomes ou des groupes spécifiques sont remplacés par d'autres atomes ou groupes.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers catalyseurs pour faciliter les réactions de substitution. Les conditions de ces réactions varient en fonction du résultat souhaité, notamment la température, la pression et le choix du solvant.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction spécifiques et des réactifs utilisés. Par exemple, l'oxydation peut donner des dérivés d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications De Recherche Scientifique
Le bis[N-(carboxymethyl)glycine] de N,N'-[1,4-dioxane-2,5-diylbis(méthylène)] a une large gamme d'applications en recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.
Biologie : Utilisé dans les dosages biochimiques et comme ligand dans les études de liaison aux protéines.
Médecine : En cours d'investigation pour ses propriétés thérapeutiques potentielles et comme composant des systèmes de délivrance de médicaments.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme additif dans divers procédés industriels.
Mécanisme d'action
Le mécanisme d'action du bis[N-(carboxymethyl)glycine] de N,N'-[1,4-dioxane-2,5-diylbis(méthylène)] implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux protéines et aux enzymes, modifiant ainsi leur activité et leur fonction. Cette interaction peut entraîner divers effets biologiques, en fonction de la cible spécifique et du contexte.
Mécanisme D'action
The mechanism of action of N,N’-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine] involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Composés similaires
- Bis[N-(carboxymethyl)alanine] de N,N'-[1,4-dioxane-2,5-diylbis(méthylène)]
- Bis[N-(carboxymethyl)sérine] de N,N'-[1,4-dioxane-2,5-diylbis(méthylène)]
Unicité
Le bis[N-(carboxymethyl)glycine] de N,N'-[1,4-dioxane-2,5-diylbis(méthylène)] est unique en raison de sa structure spécifique, qui comprend un cycle dioxane et des motifs glycine. Cette structure confère des propriétés chimiques et biologiques distinctes, ce qui le rend précieux pour diverses applications que des composés similaires ne peuvent pas satisfaire.
Propriétés
Numéro CAS |
95046-23-4 |
|---|---|
Formule moléculaire |
C14H22N2O10 |
Poids moléculaire |
378.33 g/mol |
Nom IUPAC |
2-[[5-[[bis(carboxymethyl)amino]methyl]-1,4-dioxan-2-yl]methyl-(carboxymethyl)amino]acetic acid |
InChI |
InChI=1S/C14H22N2O10/c17-11(18)3-15(4-12(19)20)1-9-7-26-10(8-25-9)2-16(5-13(21)22)6-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
Clé InChI |
VIZXPVJRZYHHDC-UHFFFAOYSA-N |
SMILES canonique |
C1C(OCC(O1)CN(CC(=O)O)CC(=O)O)CN(CC(=O)O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2-Chlorophenyl)azo]-N-(dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B12689537.png)

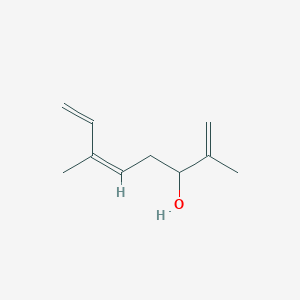
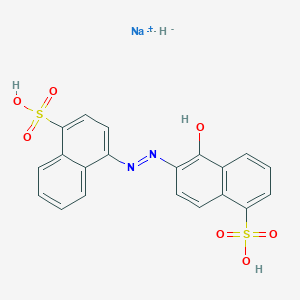


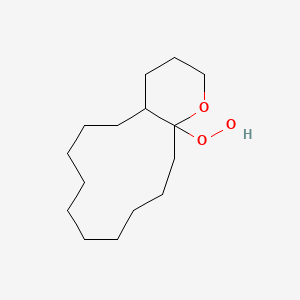
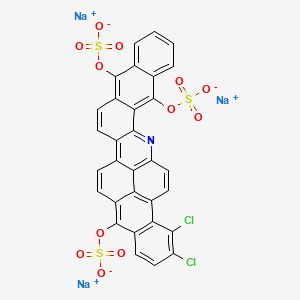
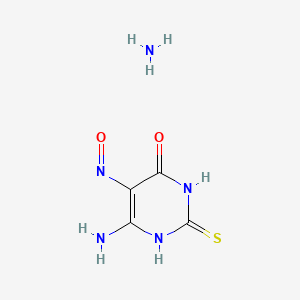
![2-[2-(4-Methylcyclohex-3-EN-1-YL)propyl]tetrahydrofuran](/img/structure/B12689589.png)
